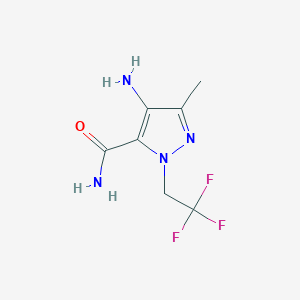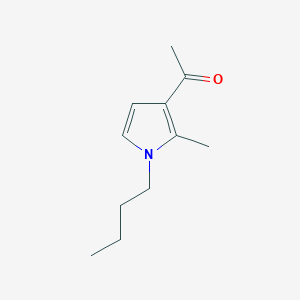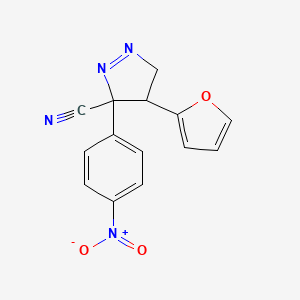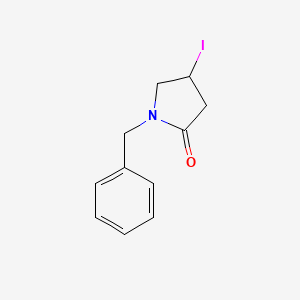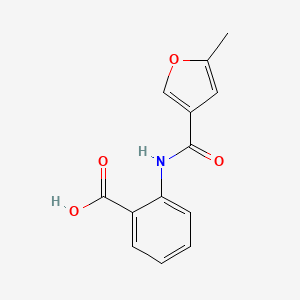
3-Ethylquinoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylquinoline-2-thiol is an organic compound belonging to the quinoline family, characterized by a sulfur-containing thiol group at the second position and an ethyl group at the third position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinoline-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives, such as 3-ethylquinoline.
Thiol Introduction: The thiol group is introduced through nucleophilic substitution reactions. One common method involves the reaction of 3-ethylquinoline with thiourea in the presence of a base, followed by hydrolysis to yield this compound.
Reaction Conditions: The reaction is usually carried out under reflux conditions with solvents like ethanol or methanol, and bases such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding quinoline derivatives with reduced sulfur functionalities.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiourea, sodium thiolate, or other sulfur-containing reagents.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethylquinoline-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethylquinoline-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
2-Methylquinoline-3-thiol: Similar structure but with a methyl group instead of an ethyl group.
3-Phenylquinoline-2-thiol: Contains a phenyl group instead of an ethyl group.
2-Ethylquinoline-3-thiol: The positions of the ethyl and thiol groups are swapped.
Uniqueness: 3-Ethylquinoline-2-thiol is unique due to the specific positioning of the ethyl and thiol groups, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-ethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C11H11NS/c1-2-8-7-9-5-3-4-6-10(9)12-11(8)13/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
PFDMSGAMJXISLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)
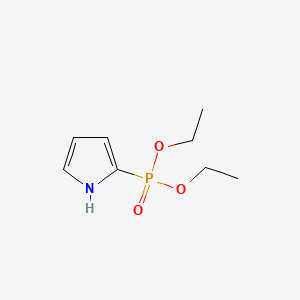
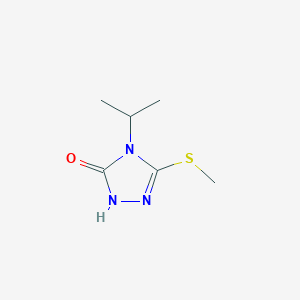

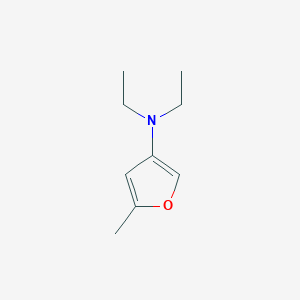
![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)
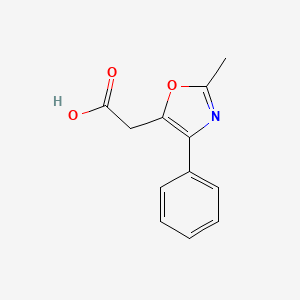
![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
